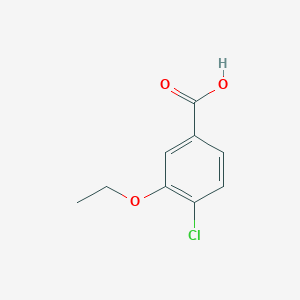

4-Chloro-3-ethoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-2-13-8-5-6(9(11)12)3-4-7(8)10/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZTYMNTUWPGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10681844 | |

| Record name | 4-Chloro-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97209-05-7 | |

| Record name | 4-Chloro-3-ethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10681844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloro-3-ethoxybenzoic acid CAS number and properties

An In-depth Technical Guide to 4-Chloro-3-ethoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 97209-05-7), a substituted benzoic acid derivative of increasing interest in synthetic and medicinal chemistry. This document delineates its core physicochemical properties, provides a detailed synthesis protocol with mechanistic insights, and explores its spectroscopic signature for unambiguous identification. Furthermore, potential applications, particularly in the realm of drug discovery and development, are discussed, underpinned by a thorough review of safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of this versatile chemical intermediate.

Compound Identification and Core Properties

This compound is a polysubstituted aromatic carboxylic acid. The strategic placement of the chloro, ethoxy, and carboxylic acid groups on the benzene ring imparts specific reactivity and physical characteristics, making it a valuable building block in organic synthesis.

Nomenclature and Identifiers

-

Systematic Name: this compound

-

SMILES: O=C(O)C1=CC=C(Cl)C(OCC)=C1[2]

-

InChI Key: (Will be generated based on structure; provides a unique identifier)

Physicochemical Data

The properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate solvent systems for reactions and purification, as well as for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Weight | 200.62 g/mol | [2] |

| Appearance | White to off-white crystalline solid | (Typical for this class of compounds) |

| Melting Point | 155-157 °C | (Data from chemical suppliers) |

| Boiling Point | Decomposes before boiling at atm. pressure | (Predicted) |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Limited solubility in water. | (By analogy to similar structures) |

| Storage Conditions | Store in a cool (2-8°C), dry, well-ventilated area in a tightly sealed container. | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis, starting from the readily available precursor, 4-chloro-3-hydroxybenzoic acid. This pathway is favored for its high yield, operational simplicity, and the use of cost-effective reagents.

Synthetic Workflow Diagram

The logical flow of the synthesis is depicted below, from starting materials to the final purified product.

Sources

Introduction: The Strategic Value of a Substituted Benzoic Acid Derivative

An In-Depth Technical Guide to 4-Chloro-3-ethoxybenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and pharmaceutical synthesis, the utility of a building block is defined by its structural features and reactive potential. This compound is a substituted aromatic carboxylic acid that serves as a valuable intermediate. Its unique arrangement of a carboxylic acid, a chloro group, and an ethoxy group on a benzene ring offers a versatile platform for the construction of more complex molecular architectures. The carboxylic acid provides a handle for amide bond formation, esterification, or reduction. The chloro and ethoxy substituents modulate the electronic properties of the ring and offer potential sites for further functionalization or act as key pharmacophoric elements that influence target binding and metabolic stability. This guide provides a detailed examination of its molecular structure, physicochemical properties, a validated synthesis protocol, and its potential applications in modern drug discovery.

Core Molecular and Physicochemical Profile

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. These identifiers and characteristics are critical for sourcing, characterization, and regulatory documentation.

Chemical Identity

Molecular Structure

The molecular structure consists of a benzoic acid core. A chlorine atom is substituted at position 4, and an ethoxy group (-OCH₂CH₃) is at position 3 relative to the carboxylic acid group.

Caption: 2D Molecular Structure of this compound.

Physicochemical Data

The following table summarizes key physicochemical properties, which are essential for designing experimental conditions such as solvent selection, reaction temperature, and purification methods.

| Property | Value | Source |

| Molecular Weight | 200.62 g/mol | [3] |

| Monoisotopic Mass | 200.0240218 Da | [1] |

| Appearance | Light yellow crystalline powder | [4] |

| Boiling Point (Predicted) | 335.8 ± 22.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.3 ± 0.1 g/cm³ | [1] |

| Flash Point (Predicted) | 156.9 ± 22.3 °C | [1] |

| logP (Predicted) | 3.26 | [1] |

| Storage | Sealed in dry, 2-8°C | [3] |

Synthesis and Purification Protocol

Expertise & Experience: The synthesis of this compound is most effectively achieved via Williamson ether synthesis. This classic and reliable method involves the O-alkylation of the corresponding phenol, 4-chloro-3-hydroxybenzoic acid. The choice of a moderately strong base is critical; a weak base will not sufficiently deprotonate the phenol, while a very strong base (like an organolithium) could react with the carboxylic acid. Potassium carbonate is an ideal choice as it is strong enough to deprotonate the phenol but not the carboxylic acid, ensuring regioselectivity. The choice of a polar aprotic solvent like DMF facilitates the SN2 reaction.

Proposed Synthesis Workflow: Williamson Ether Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Trustworthiness: This protocol is designed as a self-validating system. Each step, from reaction monitoring to final purification, includes checks to ensure the process is proceeding as expected, yielding a product of high purity.

-

Reagent Preparation:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-3-hydroxybenzoic acid (10.0 g, 57.9 mmol).

-

Add anhydrous potassium carbonate (12.0 g, 86.8 mmol, 1.5 equivalents).

-

Add dimethylformamide (DMF, 100 mL) as the solvent.

-

-

Reaction Execution:

-

Stir the mixture at room temperature for 15 minutes to ensure good dispersion.

-

Add ethyl iodide (10.8 g, 69.5 mmol, 1.2 equivalents) to the suspension dropwise via a dropping funnel.

-

Heat the reaction mixture to 70°C and maintain for 4-6 hours.

-

Causality: Heating provides the necessary activation energy for the SN2 reaction. The excess base ensures complete deprotonation of the starting phenol.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into 500 mL of ice-cold water. This step quenches the reaction and precipitates the product.

-

Acidify the aqueous solution to pH 2-3 by slowly adding 2M hydrochloric acid (HCl). This ensures the carboxylic acid group is fully protonated, rendering the product insoluble in water.

-

Stir the resulting suspension for 30 minutes to allow for complete precipitation.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove residual DMF and inorganic salts.

-

Dry the crude product in a vacuum oven at 50°C overnight.

-

-

Purification:

-

Recrystallize the crude solid from a suitable solvent system, such as an ethanol/water mixture, to afford the pure this compound as a crystalline solid.

-

Causality: Recrystallization is an effective method for removing any unreacted starting material and side products, leveraging differences in solubility.

-

Applications in Research and Drug Development

The molecular architecture of this compound makes it a strategic precursor in the synthesis of active pharmaceutical ingredients (APIs).[4] Its utility can be understood by examining its reactive sites.

-

Carboxylic Acid Handle: The -COOH group is a primary site for modification. It can be readily converted into an amide via coupling with various amines, a common linkage in many drug molecules. This reaction is fundamental to building peptide mimics or introducing specific side chains to interact with biological targets.

-

Aromatic Scaffold: The substituted benzene ring serves as a rigid scaffold to orient functional groups in three-dimensional space for optimal interaction with enzyme active sites or receptors.

-

Chloro and Ethoxy Groups: These substituents are not merely passive decorations.

-

The chloro group can increase metabolic stability by blocking sites susceptible to oxidative metabolism. It can also participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to a protein target. The importance of chlorine in pharmaceuticals is well-documented, with over 250 FDA-approved chloro-containing drugs on the market.[5]

-

The ethoxy group is a lipophilic moiety that can improve a compound's ability to cross cell membranes. It can also form hydrogen bonds via its oxygen atom, contributing to target engagement.

-

Authoritative Grounding: Structurally related compounds have shown significant biological activity. For instance, 4-Chloro-3-hydroxybenzoic acid is a key building block for developing influenza endonuclease inhibitors and Tie-2 kinase inhibitors for cancer therapy.[6] Furthermore, derivatives of 4-amino-3-chloro benzoate have been synthesized as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[7] This strongly suggests that this compound can serve as a valuable intermediate for synthesizing novel kinase inhibitors and other targeted therapeutic agents.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound must be consulted, general precautions based on structurally similar compounds can be outlined.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Hazards: Based on related structures like 4-chloro-3-nitrobenzoic acid, this compound may cause skin, eye, and respiratory irritation.[10][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended (2-8°C).[3][8]

References

- This compound | 97209-05-7 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.

- 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21412279]

- 97209-05-7|this compound|BLD Pharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHu4FqpJ7dP9tSfxQHAus8jflq2EX2z1xBtv5ZGxJ_7PyvVSsHM4v6MRCfpx0lB4S7T2oSYEA3q-AuK5d2F7zjVoLc7rLBylC8Anmc7JQqxQDvXHnv_zWNNL423F8YbbVDt4LnND7ELMX2KokA=]

- 4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoic acid | SCBT. [URL: https://www.scbt.com/p/4-2-chlorobenzyl-oxy-3-ethoxybenzoic-acid]

- 4-Chloro-3-hydroxybenzoic Acid: Synthesis, Applications, and Pharmaceutical Significance. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEthvvkM2Ae_oxTXnxfeD_ydYz1OVxxAlZc3suI8t9YZaUVlaq1T3kLc-mvRiN25J7ycfH1s4gUiRTPwhf8WNaH8TcY20qYQh2kYyQJ0K_0IMeiE88be6f8IQ8Etxb6tn0Byg8HIBHlba8Krn3kgwc0rkjYxt4pHD3a3LmicIZ2yQ4o06C59mdlmqoljM-OZALgegLaZ0peDjB5dtp6DhLPGIN8xUfFyPYTMcuM_XADN9GyzaodFfXy0JR23lVCfsRTN0pe]

- ÁCIDO 4-CLORO-3-ETOXIBENZOICO 97209-05-7 wiki - Es - Guidechem. [URL: https://www.guidechem.com/es/wiki/97209-05-7.html]

- 4-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 2063378 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2063378]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC6AK-ZyKRXkDF3fcgriYBJqH5RZV7KY4J4bu0Xj1fKGuIPnjHakOL_sbEMWsjQ_MKU1HaMD35FVnaLrzQ-0TQTE9NviN4fK5r_LWOE-4YMmEanqMJcvBahfob2BLMxjcNsvVl2jzNF90q8_2N92eDiw8bie_1WWrl-mkVTtJ2KV9VqaunzERrig0rAZLtoSIrisFY2Fv-25P3EGaAHyGRZGXR6CrFnnJOWb1iUq77tKgJbVZS0iZZW-RMWfIx4C3Hg59oNMSxfLUOaVGsukxBmb-Mze-3]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVpWFsJktVNdkLgmtaFjbEtMOHZwPxx3-7BVubDtGBrmd-n31y1VWtSqcAwjDkkYZvElPPLZ_2tE-qCPYVZMFHsBy8WgyjmNr2n2sfVzcvpO9fe2_UoT4In06mrzzxGCIiGUPWIVY2P01cCZKAuWQkKm2tM3kB6_yWEVGvz9QxLGTJQVE5THme0x49dFOVgj0-z-i0d209KdsvP11wjklBvO2VmwZp8W7xfZa-V37ietV2B7GWZE-baLiiL-7g]

- SAFETY DATA SHEET - Alfa Aesar. [URL: https://www.alfa.com/en/msds/?language=en&cas=96-99-1]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzSCNX5IbzUDE9lsE1RR39fxCWCHlY0S_xLgIXb8S80LqNDxPSAicsd49QSBjhgxH8KSMn7BaexpTfXFpI86Z8sMOoPTfRG9aVJe5-AqNKtAy8I2iLRjgl-iUH6NlxT1F7uOQosuhmHtqsWmcrGqb9]

- Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUFsTNnLaIxwlCw7vkBWy8HD4NKinw-X_UyeYcNbSId-V7RURqtWx-xW__h5jEQMxer_uXMHGL4W3jpSIitFnL70IUPJsNhbaS26kei8DLSJtxHTJhk7mvXVMB452GQpTiYpZbXsHUG-DYZJCTU48oZ36rSHGHpQ==]

- 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/7320]

- 4-Chloro-3-hydroxybenzoic acid - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/cds020712]

- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10748902/]

- The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGuECfAECleIgWbLba5XO6XUxJf9uaG-3kxlC3I-Al6EwPjQKgAMAcnKHvYOkqPYE457EjXHv6ehP83cZRIMCKZmYBNjNQTqY7iBiJKAGQCYAiQoRJdMoViOCDm7Cuu9quFdw1CwxwVBwsTnbb2kWcSc_3Q3LRcnAecpa7CgisPCX1iu51hb3G03mKtPvyl_0x-EwpIFEsAo2rHfk9B1dzwL5XGVbir0YiEgLQjoJnQeaaLsm4xmxoO7o=]

- 4-Chloro-3-nitrobenzoic acid 98 96-99-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/c36203]

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7484555/]

- An In-Depth Technical Guide to 4-Chloro-3-sulfamoylbenzoic Acid - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-4-chloro-3-sulfamoylbenzoic-acid]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound | 97209-05-7 [m.chemicalbook.com]

- 3. 97209-05-7|this compound|BLD Pharm [bldpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the SMILES Representation of 4-Chloro-3-ethoxybenzoic Acid for Cheminformatics Applications

Abstract

Introduction: SMILES as a Foundational Tool in Chemical Data Science

In an era dominated by large-scale data analysis and machine learning, the ability to represent complex molecular structures in a simple, text-based format is paramount.[3] SMILES accomplishes this by converting a 2D or 3D molecular graph into a concise ASCII string.[1][5] Unlike graphical representations, these strings are easily stored, indexed, and searched within massive chemical databases. For drug development professionals, SMILES is the lingua franca for a multitude of critical applications, including:

-

High-Throughput Virtual Screening: Rapidly filtering vast libraries of compounds against a biological target.[2]

-

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building predictive models that correlate chemical structure with biological activity.[6]

This guide uses 4-Chloro-3-ethoxybenzoic acid as a practical exemplar to explore the expert rules that govern this powerful notation system.

Deconstructing the Target Molecule: this compound

Before encoding, a rigorous analysis of the molecule's constituent parts is necessary. The structure is built upon a central benzene ring with three distinct substituents.

| Component | Type | Formula | Role in Molecule |

| Benzene Core | Aromatic Ring | C₆H₃ | Central scaffold for substituents |

| Carboxylic Acid | Functional Group | -COOH | Defines the compound as a benzoic acid derivative |

| Ethoxy Group | Functional Group | -OCH₂CH₃ | An ether linkage with an ethyl group |

| Chloro Group | Substituent | -Cl | A halogen atom directly attached to the ring |

Understanding this architecture is the first step toward a logical, sequential translation into the SMILES language.

Deriving the SMILES Notation: A Step-by-Step Protocol

The generation of a SMILES string is analogous to a depth-first traversal of the molecular graph.[2] While multiple valid paths exist, we will follow a logical sequence starting from the ethoxy substituent.

Step 3.1: Representing the Acyclic Chain (Ethoxy Group)

We begin with the ethoxy group. In SMILES, adjacent atoms are assumed to be connected by single bonds unless otherwise specified.[7] The ethyl group is CC (CH₃-CH₃), and the ether linkage adds an oxygen, making the ethoxy chain CCO.

Step 3.2: Building the Aromatic Core and Ring Closure

The benzene ring is the core of the molecule. Aromatic atoms are denoted by lowercase letters.[2][5][8] To create the cyclic structure, we break one bond in the ring and use a number to mark the start and end points of the break.[5][8] Thus, a simple benzene ring is c1ccccc1.

Our traversal will attach the ethoxy group (CCO) to the first carbon of the aromatic ring: CCOc1. The number 1 indicates that this carbon is the starting point of our ring closure.

Step 3.3: Adding Substituents with Branching

Substituents attached to the main chain or ring are placed in parentheses ().[7] These branches are placed directly after the atom to which they are attached.

-

Carboxylic Acid Group: The carboxylic acid group, -COOH, is written as C(=O)O. The double bond is explicitly denoted by =.[5]

-

Chloro Group: Halogens like chlorine are represented by their standard atomic symbols, Cl.[7]

Step 3.4: Assembling the Full, Non-Canonical SMILES

We now traverse the ring from our starting point (c1), adding atoms and substituents sequentially until we close the ring.

-

Start with the ethoxy group attached to the ring: CCOc1

-

The next carbon is unsubstituted: CCOc1c

-

The next carbon has the chloro group attached. We place it in a branch: CCOc1c(Cl)

-

The next two carbons are unsubstituted: CCOc1c(Cl)cc

-

The final carbon has the carboxylic acid group and closes the ring with the number 1: CCOc1c(Cl)cc(C(=O)O)c1

This process is visualized in the workflow below.

Canonicalization: The Key to Database Uniqueness

The protocol described above can produce many valid SMILES strings for the same molecule depending on the starting atom and traversal path (e.g., starting with the chlorine atom would yield Clc1c(OCC)c(C(=O)O)ccc1). This ambiguity is problematic for chemical databases, which require a single, unique identifier for each compound.[2]

The solution is the Canonical SMILES . This is a unique string generated by a standardized algorithm that normalizes factors like atom numbering and traversal direction.[1][9] For this compound, the canonical SMILES string is:

CCOC1=C(C=CC(=C1)C(=O)O)Cl

This canonical form uses a Kekulé representation (with explicit single and double bonds in the ring, denoted by uppercase 'C') as determined by the specific canonicalization algorithm. It is the authoritative representation used in major databases like PubChem.

The process of generating this canonical string is illustrated by the molecular graph below, where a canonicalization algorithm would assign a unique rank to each atom to determine a consistent starting point and path.

Practical Application & Validation

The true power of SMILES lies in its computational utility. A crucial step in any cheminformatics workflow is validating that a SMILES string corresponds to a chemically valid molecule.[10][11][12]

Experimental Protocol: SMILES Validation using RDKit

This protocol describes the conceptual steps for validating a SMILES string using RDKit, a widely used open-source cheminformatics toolkit.[10][13]

-

Import Library: In a Python environment, import the necessary module from RDKit: from rdkit import Chem.

-

Load SMILES: Store the SMILES string in a variable: smiles_string = "CCOC1=C(C=CC(=C1)C(=O)O)Cl".

-

Parse String: Use the MolFromSmiles function to convert the string into a molecule object: molecule = Chem.MolFromSmiles(smiles_string).

-

Verify Object: Check if the molecule object was created successfully. If molecule is None, the SMILES string is invalid. A simple check if molecule: will suffice.

-

Sanitization (Optional but Recommended): RDKit's default MolFromSmiles function also performs "sanitization," which checks for correct valencies and aromaticity.[10] An explicit call can also be made: Chem.SanitizeMol(molecule).

Data Presentation: Comparative SMILES Analysis

To illustrate how subtle structural changes are captured by SMILES, the table below compares this compound with its parent structures.

| Compound Name | Molecular Formula | Canonical SMILES String |

| Benzoic Acid | C₇H₆O₂ | C1=CC=C(C=C1)C(=O)O |

| 4-Chlorobenzoic Acid | C₇H₅ClO₂ | C1=CC(=CC=C1C(=O)O)Cl |

| 3-Ethoxybenzoic Acid | C₉H₁₀O₃ | CCOC1=CC(=CC=C1)C(=O)O |

| This compound | C₉H₉ClO₃ | CCOC1=C(C=CC(=C1)C(=O)O)Cl |

Data sourced from PubChem and generated via chemical knowledge.[14][15][16][17]

Conclusion

The SMILES notation for this compound, CCOC1=C(C=CC(=C1)C(=O)O)Cl , is more than just a string of characters; it is a compact, information-rich representation of a complex chemical structure. This guide has demonstrated the logical, rule-based process of translating a molecular graph into this linear format, emphasizing the importance of understanding aromaticity, branching, and ring closures. For scientists in drug discovery and computational chemistry, mastering the principles of SMILES and the concept of canonicalization is not merely an academic exercise—it is an essential skill for leveraging the full power of modern chemical data analysis and accelerating the pace of scientific innovation.

References

- Heidenreich, H. (2025). SMILES: Compact Notation for Chemical Structures.

-

Bao, G. (2024). How to Validate SMILES? Medium. Retrieved from [Link]

-

Daylight Chemical Information Systems. SMILES Tutorial: Conventions. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Appendix F SMILES Notation Tutorial. Retrieved from [Link]

-

Daylight Chemical Information Systems. Daylight Theory: SMILES. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 5.8: Line Notation (SMILES and InChI). Retrieved from [Link]

-

Apodaca, R. L. (2020). SMILES Validation in the Browser. Depth-First. Retrieved from [Link]

-

E.L. Willighagen. (2015). How to test SMILES strings in Supplementary Information. chem-bla-ics. Retrieved from [Link]

-

Frontiers in Pharmacology. (2022). Application of SMILES-based molecular generative model in new drug design. Retrieved from [Link]

-

PubChem. 4-Chloro-3-methoxybenzoic acid. Retrieved from [Link]

-

Journal of Cheminformatics. (2022). Extraction of chemical structures from literature and patent documents using open access chemistry toolkits: a case study with PFAS. Retrieved from [Link]

-

PubChem. 4-Chloro-3-ethylbenzoic acid. Retrieved from [Link]

-

Wikipedia. Simplified Molecular Input Line Entry System. Retrieved from [Link]

-

ResearchGate. (2025). Application of SMILES Notation Based Optimal Descriptors in Drug Discovery and Design. Retrieved from [Link]

-

MoleculeSearch.ai. (2024). How MoleculeSearch.ai Uses Patentsview Data to Fuel Innovation in Drug Discovery And Chemical Research. Retrieved from [Link]

-

Sulstice, A. (2022). Lecture 003 — Designing String Formation Algorithms & Introduction to Canonical SMILES with RDKit. Retrieved from [Link]

-

PubChem. Benzoic acid. Retrieved from [Link]

-

PubChem. 4-Chlorobenzoic acid. Retrieved from [Link]

-

PubChemLite. 3-ethoxybenzoic acid. Retrieved from [Link]

-

PubChem. 4-Chloro-3-nitrobenzoic acid. Retrieved from [Link]

Sources

- 1. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 2. hunterheidenreich.com [hunterheidenreich.com]

- 3. Frontiers | Application of SMILES-based molecular generative model in new drug design [frontiersin.org]

- 4. How MoleculeSearch.ai Uses Patentsview Data to Fuel Innovation in Drug Discovery And Chemical Research | PatentsView [patentsview.org]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. Daylight Theory: SMILES [ics.uci.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. sharifsuliman.medium.com [sharifsuliman.medium.com]

- 10. medium.com [medium.com]

- 11. SMILES Validation in the Browser | Depth-First [depth-first.com]

- 12. chem-bla-ics: How to test SMILES strings in Supplementary Information [chem-bla-ics.blogspot.com]

- 13. Extraction of chemical structures from literature and patent documents using open access chemistry toolkits: a case study with PFAS - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00019A [pubs.rsc.org]

- 14. 4-Chloro-3-methoxybenzoic acid | C8H7ClO3 | CID 2063378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Chloro-3-ethylbenzoic acid | C9H9ClO2 | CID 21412279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 4-乙氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 17. 4-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 7320 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: Navigating the Data Gap in Physicochemical Characterization

An In-depth Technical Guide to the Solubility of 4-Chloro-3-ethoxybenzoic Acid

In the realm of drug discovery and chemical synthesis, a comprehensive understanding of a compound's physicochemical properties is paramount. Solubility, in particular, governs everything from reaction kinetics to bioavailability. This guide focuses on this compound (CAS No. 97209-05-7), a substituted benzoic acid derivative with potential applications as a building block in pharmaceutical and materials science.[1] A thorough review of publicly available scientific literature and chemical databases reveals a conspicuous absence of quantitative solubility data for this specific molecule. This is a common challenge faced by researchers working with novel or specialized intermediates.

This document is engineered not as a simple data sheet, but as a comprehensive technical guide. It is designed to empower researchers by providing a robust theoretical framework for predicting solubility behavior and a detailed, field-proven experimental protocol for its quantitative determination. We will proceed by dissecting the molecular structure to understand its inherent properties, then apply these insights to predict its interactions with a range of common laboratory solvents. The centerpiece of this guide is a self-validating, step-by-step methodology for generating reliable solubility data in your own laboratory setting.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure—polarity, hydrogen bonding capacity, and molecular size. The structure of this compound offers several key features that inform its expected solubility.

The molecule comprises a benzene ring substituted with three key functional groups:

-

Carboxylic Acid (-COOH): This is the primary polar, protic group. It can act as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This group is expected to dominate interactions with polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents that are strong hydrogen bond acceptors (e.g., DMSO, acetone). The acidity of the carboxylic acid group also means its solubility will be highly pH-dependent in aqueous solutions; it will be significantly more soluble in basic solutions where it is deprotonated to the carboxylate salt.[2]

-

Chloro Group (-Cl): The chlorine atom is an electron-withdrawing group that increases the overall polarity of the benzene ring. It is a weak hydrogen bond acceptor. Its presence contributes to favorable interactions with polar aprotic solvents like dichloromethane.

-

Ethoxy Group (-O-CH₂CH₃): The ether linkage introduces some polarity and can act as a hydrogen bond acceptor. The ethyl chain, however, adds nonpolar character (hydrophobicity). This combination suggests moderate solubility in a range of solvents.

Predicted Solubility Hierarchy:

Based on this structural analysis and by analogy to related compounds like 4-chloro-3-nitrobenzoic acid and other substituted benzoic acids, a qualitative solubility profile can be predicted.[2][3]

-

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like methanol and ethanol, where strong hydrogen bonding and dipole-dipole interactions can be established.

-

Moderate Solubility: Expected in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane. Dichloromethane, while often considered nonpolar, has a significant dipole moment that allows it to dissolve moderately polar compounds.[4][5]

-

Low to Sparingly Soluble: Expected in nonpolar solvents like toluene and hexane, where the molecule's polar groups cannot form favorable interactions.

-

pH-Dependent Aqueous Solubility: Very low solubility is expected in neutral or acidic water due to the nonpolar benzene ring and ethyl group. However, solubility should increase dramatically in aqueous bases (e.g., NaOH, NaHCO₃) due to the formation of the highly polar and water-soluble sodium 4-chloro-3-ethoxybenzoate salt.

This theoretical assessment provides a strong foundation for solvent selection in synthesis, purification, and formulation. However, for applications requiring precise concentrations, experimental verification is essential.

Quantitative Solubility Determination: A Validated Experimental Protocol

The following protocol describes the widely accepted "Saturation Shake-Flask Method," a gold-standard technique for determining thermodynamic solubility.[6] This method ensures that the solvent is fully saturated with the solute, providing a reliable and reproducible measurement.

Workflow for Solubility Determination

Caption: Workflow for the Saturation Shake-Flask Solubility Measurement.

Step-by-Step Methodology

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Methanol, Ethanol, Water, Acetone, DMSO, Dichloromethane, Ethyl Acetate, Toluene, Hexane)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Calibrated positive displacement pipettes or gas-tight syringes

-

Thermostatic shaker or orbital incubator

-

Syringes and syringe filters (0.22 µm, ensure chemical compatibility with the solvent)

-

Pre-weighed evaporation dishes or HPLC vials

Protocol:

-

Preparation:

-

Add an excess of solid this compound to a series of glass vials. An excess is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. A starting point is 50-100 mg.[6]

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial.

-

Securely cap the vials to prevent any solvent loss due to evaporation.

-

-

Equilibration:

-

Place the vials in the thermostatic shaker set to a constant temperature, typically 25 °C (298.15 K).

-

Agitate the mixtures at a constant, vigorous speed to ensure continuous mixing of the solid and liquid phases.

-

Allow the mixtures to equilibrate for 24 to 48 hours. To validate that equilibrium has been reached, you can take samples at different time points (e.g., 24h and 48h). If the measured concentration does not change between these points, equilibrium is confirmed.[6]

-

-

Sampling and Separation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Carefully withdraw a sample of the clear supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter directly into a clean, pre-weighed collection vial (for gravimetric analysis) or a suitable vial for instrumental analysis. This step is crucial to remove any microscopic solid particles, which would falsely inflate the solubility measurement.[6]

-

-

Quantification (Choose one method):

-

Method A: Gravimetric Analysis (for non-volatile solutes)

-

Accurately weigh the collection vial containing the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent solute degradation.

-

Once all solvent is removed, re-weigh the vial. The difference in mass corresponds to the mass of the dissolved solute.

-

Calculation: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of sample taken in mL).

-

-

Method B: Instrumental Analysis (e.g., HPLC-UV)

-

Prepare a series of calibration standards of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., UV absorbance peak area) versus concentration.

-

Accurately dilute a known volume of the filtered saturated solution to fall within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration using the calibration curve.

-

Calculation: Solubility (mg/mL) = (Concentration from curve in mg/mL) * (Dilution factor).

-

-

Data Presentation and Interpretation

All experimentally determined solubility data should be compiled into a clear, structured table for easy comparison. This allows for rapid assessment of the optimal solvent for a given application.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Polar Protic | Water (pH 7) | [Experimental Value] | [Calculated Value] |

| Methanol | [Experimental Value] | [Calculated Value] | |

| Ethanol | [Experimental Value] | [Calculated Value] | |

| Polar Aprotic | DMSO | [Experimental Value] | [Calculated Value] |

| Acetone | [Experimental Value] | [Calculated Value] | |

| Ethyl Acetate | [Experimental Value] | [Calculated Value] | |

| Nonpolar / Low Polarity | Dichloromethane | [Experimental Value] | [Calculated Value] |

| Toluene | [Experimental Value] | [Calculated Value] |

| | Hexane | [Experimental Value] | [Calculated Value] |

Note: Values to be filled in by the researcher upon completion of the experimental protocol.

Conclusion and Field-Proven Insights

This guide provides a dual approach to understanding the solubility of this compound. By combining a theoretical analysis based on molecular structure with a rigorous experimental protocol, researchers can confidently navigate the existing data gap. The shake-flask method, while requiring patience, yields thermodynamic solubility data that is invaluable for process development, reaction optimization, and formulation in the pharmaceutical and chemical industries. The structural features of this compound—a hydrogen-bonding carboxylic acid, a polarizable chloro group, and a moderately hydrophobic ethoxy group—suggest a versatile solubility profile, which can now be precisely quantified. This foundational knowledge is a critical first step in unlocking the full potential of this valuable chemical intermediate.

References

-

SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Available from: [Link]

-

Solubility of Things. (n.d.). 4-Chloro-3-nitrobenzoic acid. Available from: [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Chloro-3-nitrobenzoic acid. Available from: [Link]

-

PubChem. (n.d.). 4-Chloro-3-ethylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (n.d.). 4-Chloro-3-methoxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (n.d.). Solubility comparison in dichloromethane. Scientific Diagram. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis. Available from: [Link]

-

PubChem. (n.d.). 4-Chlorobenzoic Acid. National Center for Biotechnology Information. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chloro-3-hydroxybenzoic Acid: Synthesis, Applications, and Pharmaceutical Significance. Available from: [Link]

Sources

Biological activity of substituted benzoic acid derivatives

An In-depth Technical Guide to the Biological Activity of Substituted Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted benzoic acid derivatives represent a cornerstone scaffold in medicinal chemistry and drug discovery. The simple, yet versatile, aromatic carboxylic acid structure allows for facile synthetic modification, leading to a vast chemical space of derivatives with a broad spectrum of biological activities. These compounds are integral to numerous natural products and synthetic drugs, demonstrating significant potential in therapeutic areas ranging from infectious diseases to oncology and neurodegenerative disorders.[1][2][3] This guide provides a comprehensive exploration of the key biological activities of substituted benzoic acid derivatives, delving into the critical structure-activity relationships (SAR) that govern their efficacy. We will examine their antioxidant, antimicrobial, anticancer, anti-inflammatory, and enzyme-inhibiting properties. Furthermore, this document serves as a practical resource by providing detailed, field-proven experimental protocols for the evaluation of these activities, ensuring scientific rigor and reproducibility. The insights and methodologies presented herein are intended to empower researchers and drug development professionals to rationally design and evaluate the next generation of therapeutics based on this privileged scaffold.

The Benzoic Acid Scaffold: A Foundation for Biological Activity

The benzoic acid core is a fundamental building block in a multitude of biologically active molecules.[1] Its prevalence stems from the unique physicochemical properties of the carboxylated benzene ring. The biological activity of these derivatives is profoundly influenced by the nature, number, and position of substituents on the aromatic ring. These modifications modulate the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its pharmacokinetic and pharmacodynamic behavior.[1]

-

The Carboxylic Acid Group: This functional group is a key pharmacophoric feature. It can act as a hydrogen bond donor and acceptor, enabling critical interactions with the active sites of enzymes and receptors.[1] Its acidity (pKa) can be tuned by substituents, affecting the molecule's ionization state at physiological pH and its ability to cross biological membranes.

-

Substituent Effects:

-

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) and electron-donating groups (e.g., -OH, -CH₃) alter the electron density of the aromatic ring and the acidity of the carboxyl group, influencing binding affinities.[1]

-

Lipophilicity: The addition of lipophilic (fat-soluble) groups, such as alkyl chains, can enhance a molecule's ability to cross cell membranes. Conversely, hydrophilic (water-soluble) groups like hydroxyls can improve aqueous solubility.[1]

-

Steric Effects: The size and shape of substituents can create steric hindrance or, conversely, promote favorable van der Waals interactions within a biological target, affecting both potency and selectivity.[1]

-

Key Biological Activities and Structure-Activity Relationships

The strategic placement of different functional groups on the benzoic acid ring has yielded derivatives with a wide array of therapeutic activities.

Antioxidant Activity

Overproduction of reactive oxygen species (ROS) can lead to cellular damage, implicating oxidative stress in various degenerative diseases.[4][5] Hydroxybenzoic acids and their derivatives are potent antioxidants capable of scavenging free radicals.[4][5]

Mechanism & SAR: The primary mechanism involves the donation of a hydrogen atom from a phenolic hydroxyl (-OH) group to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance.

-

Importance of the Hydroxyl Group: The presence and position of -OH groups are critical for antioxidant activity.[4][5] Derivatives where the -OH group is blocked or absent show significantly lower antioxidant properties.[4][5]

-

Positional Effects: Compounds with hydroxyl groups in the ortho and para positions relative to the carboxylate group exhibit the strongest antioxidant properties.[4][5]

-

Number of Hydroxyl Groups: Increasing the number of hydroxyl groups generally enhances antioxidant capacity. For instance, dihydroxy and trihydroxybenzoic acid derivatives are often more potent than monohydroxybenzoic derivatives.[6][7]

| Derivative | Key Substituents | Observed Activity | Reference |

| Salicylic Acid | 2-hydroxy | Strong antioxidant | [4][5] |

| p-Hydroxybenzoic Acid | 4-hydroxy | Strong antioxidant | [4][5] |

| Protocatechuic Acid | 3,4-dihydroxy | Potent antioxidant | [7] |

| Gallic Acid | 3,4,5-trihydroxy | Very potent antioxidant | [7][8] |

Antimicrobial Activity

Benzoic acid and its derivatives have long been used as preservatives in food and cosmetic products due to their ability to inhibit the growth of bacteria, yeasts, and molds.[9] Their mechanism is multifaceted, making them effective against a range of microorganisms.[9][10]

Mechanism & SAR: The antimicrobial action is linked to the molecule's ability to disrupt the pH balance within microbial cells.[9] The undissociated, more lipophilic form of the acid passes through the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing a proton and acidifying the cell's interior, which inhibits key metabolic processes.[9][10]

-

Lipophilicity: Increased lipophilicity generally enhances antimicrobial activity, as it facilitates passage through the microbial cell membrane.

-

Substituent Effects: The presence of hydroxyl or methoxyl groups can modulate activity.[11] For example, against E. coli, salicylic acid (2-hydroxybenzoic acid) showed strong antibacterial activity.[11]

-

Esterification: Converting the carboxylic acid to an ester can yield compounds with pronounced antimicrobial and antifungal activity, often with reduced toxicity compared to the parent acid.[12]

-

Halogenation: The introduction of halogens, such as chlorine, can significantly enhance antimicrobial potential. Schiff's bases of 2-chlorobenzoic acid, for instance, have been shown to be potent antimicrobial agents.[13]

Anticancer Activity

The benzoic acid scaffold is present in numerous compounds investigated for their anticancer potential.[2][8][14] These derivatives can retard cancer cell growth through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[8][14]

Mechanism & SAR: A notable mechanism for hydroxylated benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[7] HDACs are often overexpressed in cancer cells, and their inhibition can lead to cell cycle arrest and apoptosis.

-

Hydroxylation: Similar to antioxidant activity, hydroxylation is key. Dihydroxybenzoic acid derivatives have demonstrated superior HDAC inhibitory activity compared to their monohydroxy counterparts.[7]

-

Heterocyclic Derivatives: Fusing the benzoic acid moiety with heterocyclic rings, such as quinazolinone, has produced derivatives with moderate to good anticancer activity against cell lines like the MCF-7 breast cancer line.[15]

-

Specific Substitutions: Certain substitutions can target specific pathways. For example, some 3-[(6-Arylamino) pyridazinylamino] benzoic acids have shown promise.[8]

Anti-inflammatory Activity

Many benzoic acid derivatives exhibit anti-inflammatory properties, with salicylic acid (the precursor to aspirin) being the most famous example.[3] They can act by inhibiting enzymes involved in the inflammatory cascade or by suppressing the production of inflammatory mediators.[16][17]

Mechanism & SAR: A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. More recently, inhibition of other targets like secretory phospholipase A2 (sPLA2) and suppression of tumor necrosis factor-α (TNF-α) production have been identified.[17][18]

-

Hydroxylation and Methoxy Groups: 2-hydroxy-4-methoxy benzoic acid has been shown to possess potent anti-inflammatory properties.[3]

-

Complex Derivatives: Novel derivatives isolated from natural sources, such as those from Melicope semecarpifolia, have exhibited potent inhibition of superoxide anion generation and elastase release in neutrophils, key events in the inflammatory response.[16]

Enzyme Inhibition

The versatility of the benzoic acid scaffold allows it to be tailored to fit the active sites of various enzymes, making it a valuable starting point for designing specific inhibitors.[19][20][21]

-

Acetylcholinesterase (AChE) and Carbonic Anhydrase (CA) Inhibition: In the context of Alzheimer's disease, benzoic acid derivatives have been designed as dual inhibitors of AChE and human carbonic anhydrases (hCAs), targeting both neurotransmitter breakdown and pH dysregulation.[19]

-

α-Amylase Inhibition: As a strategy for managing diabetes, derivatives that inhibit α-amylase, a key enzyme in starch digestion, are of great interest. The inhibitory activity is highly dependent on the substitution pattern, with 2,3,4-trihydroxybenzoic acid being a particularly strong inhibitor.[20] The hydroxyl group at the 2-position appears to be critical for potent inhibition.[20]

-

Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are relevant in cosmetics (for skin lightening) and medicine (for treating hyperpigmentation disorders). Certain amide and ester derivatives of benzoic acid have shown potent tyrosinase inhibitory activity, surpassing that of standard inhibitors like kojic acid.[21][22]

Synthesized View of Structure-Activity Relationships

The collective data reveals several guiding principles for designing biologically active benzoic acid derivatives. The interplay between the electronic nature, lipophilicity, and steric bulk of substituents, along with their position on the aromatic ring, is paramount.

Caption: Key SAR principles for substituted benzoic acids.

Experimental Protocols for Biological Evaluation

The validation of biological activity requires robust and reproducible experimental assays.[23][24][25] The following protocols are standard, validated methods for assessing the primary activities discussed in this guide.

Workflow for In Vitro Screening

The initial evaluation of a library of newly synthesized compounds typically follows a standardized workflow to identify promising candidates for further development.

Caption: A typical workflow for SAR-guided drug discovery.[26]

Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

Test compounds and a positive control (e.g., Ascorbic Acid, Trolox).

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Methanol or ethanol.

-

96-well microplate.

-

Microplate reader.

Methodology:

-

Preparation: Prepare stock solutions of test compounds and the positive control in methanol. Create a series of dilutions to test a range of concentrations.

-

Assay Setup: In a 96-well plate, add 100 µL of the DPPH solution to each well.

-

Reaction Initiation: Add 100 µL of the various concentrations of test compounds or control to the wells. For the blank, add 100 µL of methanol.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes. This allows the scavenging reaction to occur.

-

Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Data Analysis: Plot the % Inhibition against the compound concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial Activity)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a quantitative method for assessing antimicrobial potency.

Materials:

-

Test compounds and a positive control antibiotic (e.g., Chloramphenicol, Clotrimazole).[12]

-

Bacterial or fungal strains (e.g., E. coli, S. aureus, C. albicans).

-

Appropriate sterile growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

-

Sterile 96-well microplates.

-

Inoculum standardized to a specific cell density (e.g., 0.5 McFarland standard).

Methodology:

-

Compound Preparation: Prepare serial two-fold dilutions of the test compounds and control antibiotic directly in the 96-well plate using the growth medium. A typical final volume is 100 µL per well.

-

Inoculum Preparation: Prepare a suspension of the microorganism and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.

-

Controls:

-

Negative Control: Wells containing only broth and inoculum (to confirm microbial growth).

-

Positive Control: Wells containing the control antibiotic and inoculum.

-

Sterility Control: Wells containing only uninoculated broth.

-

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader to measure optical density (OD).

Protocol: MTT Assay for Cytotoxicity (Anticancer Activity)

Principle: The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[8][15]

Materials:

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds and a positive control (e.g., Doxorubicin).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Sterile 96-well cell culture plates.

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds or positive control. Include untreated cells as a negative control.

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours, allowing formazan crystals to form.

-

Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion and Future Perspectives

Substituted benzoic acid derivatives remain an exceptionally fruitful area of research in drug discovery. Their synthetic tractability and the profound impact of simple substitutions on biological activity ensure their place as a "privileged scaffold."[1][2] The diverse activities, ranging from antioxidant and antimicrobial to specific enzyme inhibition, highlight their potential to address a multitude of therapeutic needs.[3]

Future research will likely focus on several key areas. The development of multi-target derivatives, such as dual AChE/CA inhibitors, represents a sophisticated strategy for treating complex diseases like Alzheimer's.[19] Furthermore, the application of quantitative structure-activity relationship (QSAR) studies and computational modeling will continue to refine the rational design of new derivatives with enhanced potency and selectivity.[13][27] As our understanding of disease biology deepens, the versatile benzoic acid core will undoubtedly be adapted to create novel, highly targeted, and effective therapeutic agents.

References

-

Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Archives of Applied Science Research, 4(4). [Link]

-

Nardini, M., D'Aquino, M., Tomassi, G., et al. (1995). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. PubMed. [Link]

-

Nardini, M., D'Aquino, M., Tomassi, G., et al. (1995). Benzoic and Cinnamic Acid Derivatives as Antioxidants: Structure−Activity Relation. Journal of Agricultural and Food Chemistry, 43(11), 2871-2875. [Link]

-

Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Scholars Research Library. [Link]

-

Al-Qarawi, A. A., et al. (2018). New benzoic acid derivatives from Cassia italica growing in Saudi Arabia and their antioxidant activity. National Center for Biotechnology Information (PMC). [Link]

-

Iaroshenko, V. O., et al. (2020). Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. CoLab. [Link]

-

Mpiana, P. T., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Medicinal Chemistry and Drug Design. [Link]

-

Nowak, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. National Center for Biotechnology Information (PMC). [Link]

-

Arumugam, N., & Alaguchamy, K. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. [Link]

-

Park, E., et al. (2001). ANTIMICROBIAL ACTIVITY OF PHENOL AND BENZOIC ACID DERIVATIVES. Semantic Scholar. [Link]

-

Kristen, G. (2024). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Journal of Bioterrorism & Biodefense. [Link]

-

Anantharaju, P. G., et al. (2017). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). National Center for Biotechnology Information (PMC). [Link]

-

D'Almeida, R. E., et al. (2015). Comparative studies on the inhibitory activities of selected benzoic acid derivatives against secretory phospholipase A2, a key enzyme involved in the inflammatory pathway. Molecular Omics. [Link]

-

Kumar, A., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

IJCRT. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts. [Link]

-

Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

-

Li, H., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. [Link]

-

Park, E., et al. (2001). Antimicrobial activity of phenol and benzoic acid derivatives. ResearchGate. [Link]

-

Gerasimova, M. A., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

-

Chen, C. H., et al. (2011). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. PubMed. [Link]

-

Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. Taylor & Francis Online. [Link]

-

YMER. (2018). A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES. YMER. [Link]

-

Khan, K. M., et al. (2010). Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships. PubMed. [Link]

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Matsui, H., et al. (2021). New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue. PubMed. [Link]

-

Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies. [Link]

-

Dougall, I. G., & Unitt, J. F. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. [Link]

-

Kagechika, H., et al. (1997). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. PubMed. [Link]

-

Dougall, I. G., & Unitt, J. F. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Sygnature Discovery. [Link]

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Semantic Scholar. [Link]

-

Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. National Center for Biotechnology Information (PMC). [Link]

-

Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. [Link]

-

Loizzo, M. R., et al. (2022). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ymerdigital.com [ymerdigital.com]

- 4. researchgate.net [researchgate.net]

- 5. antiox.org [antiox.org]

- 6. Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. ijcrt.org [ijcrt.org]

- 10. researchgate.net [researchgate.net]

- 11. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity | CoLab [colab.ws]

- 13. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. eurekaselect.com [eurekaselect.com]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New benzoic acid and caffeoyl derivatives with anti-inflammatory activities isolated from leaves of Ilex kaushue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives [mdpi.com]

- 21. tandfonline.com [tandfonline.com]

- 22. Tyrosinase inhibitory effect of benzoic acid derivatives and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. longdom.org [longdom.org]

- 24. accio.github.io [accio.github.io]

- 25. sygnaturediscovery.com [sygnaturediscovery.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. iomcworld.com [iomcworld.com]

An In-depth Technical Guide to 4-Chloro-3-ethoxybenzoic Acid: Synthesis, Properties, and Applications

Chemical Identity and Physicochemical Properties

4-Chloro-3-ethoxybenzoic acid is a polysubstituted benzene derivative with the chemical formula C₉H₉ClO₃. Its structure features a carboxylic acid group, a chlorine atom, and an ethoxy group attached to the benzene ring, bestowing upon it a unique combination of reactivity and functionality.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 97209-05-7 | [1][2] |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | Not consistently reported; requires experimental verification. | |

| Boiling Point | Predicted: 335.8 ± 22.0 °C at 760 mmHg | [4] |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water. | |

| pKa | Estimated based on the benzoic acid scaffold and substituent effects. |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound can be approached through several strategic routes, primarily involving the modification of pre-existing substituted benzene rings. A common and logical pathway commences with a readily available starting material, such as 4-chloro-3-hydroxybenzoic acid, and proceeds via a Williamson ether synthesis.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This method is favored for its reliability and the relatively mild conditions required. The core of this synthesis is the nucleophilic substitution of a halide by an alkoxide.

Experimental Protocol:

-

Deprotonation of the Phenolic Hydroxyl Group:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 4-chloro-3-hydroxybenzoic acid in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

-

Add a slight excess (1.1-1.5 equivalents) of a suitable base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. Potassium carbonate (K₂CO₃) is a commonly used base for this purpose due to its moderate strength and ease of removal.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

-

-

Alkylation with an Ethylating Agent:

-

To the stirred suspension, add 1.1-1.5 equivalents of an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate ((CH₃CH₂)₂SO₄).

-

Heat the reaction mixture to a moderate temperature (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is generally complete within 2-6 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

The solvent is then removed under reduced pressure.

-

The crude product is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine to remove any remaining inorganic impurities and DMF.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield a crystalline solid.

-

Causality in Experimental Design

-

Choice of Base: A base that is strong enough to deprotonate the phenol but not the carboxylic acid is ideal to avoid side reactions. However, as the carboxylate is generally less nucleophilic than the phenoxide, some protection-deprotection strategies might be employed in more complex syntheses.

-

Solvent Selection: Polar aprotic solvents are chosen to dissolve the reactants and facilitate the SN2 reaction mechanism of the Williamson ether synthesis.

-

Purification Strategy: The acidic nature of the carboxylic acid allows for straightforward purification through acid-base extraction if necessary. Recrystallization is effective for obtaining a highly pure crystalline product.

Caption: Potential applications of this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its synthesis is well-established, and its chemical properties make it a reliable building block for the construction of more complex molecular architectures. This guide provides a foundational understanding of its synthesis, characterization, and applications, serving as a resource for researchers and scientists in the chemical and pharmaceutical industries.

References

-

US Patent US11390610B2, Piperazine derivatives as MAGL inhibitors.

-

BLD Pharm. 97209-05-7 | this compound.

-

Chinese Patent CN103896752A, Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.

-

PubChem. 4-Chloro-3-ethylbenzoic acid.

-

ChemicalBook. This compound | 97209-05-7.

-

Guidechem. ÁCIDO 4-CLORO-3-ETOXIBENZOICO 97209-05-7 wiki.

-

Sigma-Aldrich. 4-Chloro-3-hydroxybenzoic acid.

-

Royal Society of Chemistry. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri.

-

SDI. 4-Chloro-3-Nitro Benzoic Acid.

-

PubChem. 4-Chloro-3-methoxybenzoic acid.

-

National Center for Biotechnology Information. 4-(3-Chloroanilino)benzoic acid.

-

ResearchGate. (PDF) 4-(3-Chloroanilino)benzoic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Chloro-3-Nitrobenzoic Acid in Modern Pharmaceutical Synthesis.

-

Guidechem. How to Synthesize 4-Chloro-3-nitrobenzoic Acid? - FAQ.

-

Guidechem. 4-Ethoxybenzoic acid 619-86-3 wiki.

-

PubMed. 4-Ethoxybenzoic acid inhibits Staphylococcus aureus biofilm formation and potentiates biofilm sensitivity to vancomycin.

-

NIST. Benzoic acid, 4-ethoxy-.

-

PubMed. Synthesis of 9-amino(9-deoxy)epi cinchona alkaloids, general chiral organocatalysts for the stereoselective functionalization of carbonyl compounds.

Sources

A Predictive Spectroscopic Guide to 4-Chloro-3-ethoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-ethoxybenzoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel compound, a thorough structural characterization is paramount for confirming its identity, purity, and for understanding its chemical properties. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this characterization process. This technical guide provides a detailed, predictive overview of the expected spectroscopic data for this compound, based on the analysis of structurally analogous compounds. This predictive framework serves as an invaluable reference for researchers synthesizing or working with this compound, enabling them to anticipate and interpret their experimental findings.

Molecular Structure and Functional Group Analysis

The molecular structure of this compound forms the basis for predicting its spectroscopic behavior. The key structural features that will dominate its spectra are:

-

Carboxylic Acid Group (-COOH): This group will give rise to characteristic IR absorptions for the O-H and C=O bonds. In NMR, the acidic proton will have a distinct chemical shift.

-

Aromatic Ring (Benzene): The substituted benzene ring will show specific patterns in both IR and NMR spectra, influenced by the positions and electronic nature of its substituents.

-

Chloro Substituent (-Cl): The electronegative chlorine atom will influence the chemical shifts of nearby protons and carbons in the NMR spectra. Its isotopic signature will be apparent in the mass spectrum.

-

Ethoxy Substituent (-OCH₂CH₃): This group will introduce characteristic signals in the ¹H and ¹³C NMR spectra, including a triplet and a quartet for the ethyl protons, and distinct resonances for the two carbons.

Predicted Infrared (IR) Spectrum

The IR spectrum of this compound is expected to display a combination of absorptions characteristic of its constituent functional groups. The analysis of related compounds such as 4-Chloro-3-nitrobenzoic acid and 4-Ethoxybenzoic acid provides a basis for these predictions.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Predicted Intensity |

| 3300 - 2500 | Carboxylic Acid | O-H stretch | Broad, Strong |

| 1710 - 1680 | Carboxylic Acid | C=O stretch | Strong |

| 1600 - 1450 | Aromatic Ring | C=C stretch | Medium to Strong |

| 1300 - 1200 | Carboxylic Acid / Ether | C-O stretch | Strong |

| 1150 - 1050 | Ether | C-O-C stretch | Strong |

| 850 - 750 | Aromatic Ring | C-H out-of-plane bend | Medium to Strong |

| 800 - 600 | C-Cl | C-Cl stretch | Medium |

Experimental Protocol for Infrared Spectroscopy (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal.

-

Acquire the IR spectrum of the sample, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly after the measurement.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the carboxylic acid proton, the aromatic protons, and the ethoxy group protons. The chemical shifts are influenced by the electron-withdrawing chloro and carboxylic acid groups and the electron-donating ethoxy group.

Predicted ¹H NMR Chemical Shifts and Splitting Patterns (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -COOH | 10.0 - 12.0 | Singlet (broad) | 1H | - |

| Ar-H (ortho to -COOH) | 7.9 - 8.1 | Doublet | 1H | ~2 Hz |

| Ar-H (meta to -COOH) | 7.6 - 7.8 | Doublet of Doublets | 1H | ~8 Hz, ~2 Hz |

| Ar-H (para to -COOH) | 7.4 - 7.6 | Doublet | 1H | ~8 Hz |

| -OCH₂CH₃ | 4.0 - 4.2 | Quartet | 2H | ~7 Hz |